2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol
Description
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(1-hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAJFNGSINFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol is widely used in scientific research due to its antioxidant properties. It is employed in the synthesis of antioxidants and UV absorbers, which are crucial in protecting materials from oxidative damage and UV radiation . Additionally, this compound is used as a starting material in the synthesis of agrochemicals, fragrances, and catalysts . In the field of medicine, it is studied for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage . The phenolic hydroxyl group plays a crucial role in this antioxidant activity. Additionally, the compound can form stable complexes with metal ions, which enhances its antioxidant properties and makes it effective in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Imine Moiety
Aryl-Substituted Derivatives :
- (E)-2,4-Di-tert-butyl-6-{[(4-chlorophenyl)imino]methyl}phenol: Exhibits photochromism and mechanochromism due to ESIPT. Crystal structures at 120 K, 150 K, and 300 K reveal thermal expansion (unit cell volume increases from 1880.41 ų to 1956.2 ų) and phase transitions .
- 4-Fluoro and 4-Bromo Analogs: The bromo derivative (C21H26BrNO) is photochromic but lacks thermal stability data. The chloro analog shows a higher refinement reliability (R = 0.056) compared to bromo derivatives .
Hydroxyalkyl-Substituted Derivatives :
- (S,E)-2,4-Di-tert-butyl-6-((1-hydroxy-3-phenylpropan-2-imino)methyl)phenol: Synthesized from L-phenylalaninol, this derivative features a chiral hydroxyalkyl chain. The phenyl group enhances π-stacking but reduces solubility in polar solvents compared to the parent compound’s 3,3-dimethylbutyl chain .
Electronic and Optical Properties
- Methoxy-Substituted Analog (2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol): The methoxy group increases electron density, shifting UV-Vis absorption to longer wavelengths (λmax ~ 350 nm) and enhancing fluorescence quantum yield in aprotic solvents .
- Zn(II) Complex with Nitro Substituent : Incorporation of a nitro group in the salphen ligand (H2L1) results in red-shifted fluorescence (Δλ ~ 50 nm) due to extended π-conjugation and metal coordination .
Crystallographic Data
| Compound (Temperature) | Space Group | Unit Cell Volume (ų) | R Factor |
|---|---|---|---|
| 4-Chlorophenyl (120 K) | P21/c | 1880.41 | 0.133 |
| 4-Chlorophenyl (300 K) | P21/c | 1956.2 | 0.056 |
| Fluorophenyl Derivative | P21/c | 1900.1 | 0.102 |
Thermal expansion in the chloro derivative correlates with increased β-angle (90.1° to 92.7°), indicating lattice flexibility .
Photophysical and Solvent Effects
- ESIPT Behavior: The parent compound and fluorophenyl analogs exhibit dual emission bands (enol: ~450 nm, keto: ~550 nm) in non-polar solvents. Polar solvents (DMSO) suppress ESIPT, yielding a single emission peak .
- Substitution Effects: Electron-withdrawing groups (e.g., -CF3) stabilize the keto tautomer, while electron-donating groups (e.g., -OCH3) favor the enol form, as shown by DFT calculations .
Computational Insights
- PM6 and DFT Studies: The PM6 method predicts optimized geometries for 2,4-di-tert-butyl-6-(p-tolylamino)phenol with a heat of formation of −245 kcal/mol. TD-DFT aligns with experimental UV-Vis spectra, showing HOMO-LUMO gaps of 3.2–3.5 eV for halogenated derivatives .
Biological Activity
2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol is a phenolic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
The compound has the molecular formula and a molecular weight of approximately 249.35 g/mol. Its structure features two tert-butyl groups at positions 2 and 4 of the phenolic ring and an imino group that contributes to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the hydroxyl group in the phenolic structure enables effective scavenging of free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that phenolic compounds can modulate inflammatory pathways. The compound under discussion may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.
Cytotoxicity and Antitumor Activity
Recent investigations into related phenolic compounds suggest that they may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of mitochondrial pathways.
Study 1: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including those structurally similar to our compound. The results demonstrated a significant reduction in lipid peroxidation levels when treated with these compounds, indicating their potential as natural antioxidants .
Study 2: Inhibition of Cancer Cell Proliferation
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with phenolic compounds resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
